molecular formula C16H16N2O2 B2400984 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one CAS No. 333411-68-0

3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one

Cat. No. B2400984
CAS RN: 333411-68-0
M. Wt: 268.316
InChI Key: ZVWZNZYYPXIWSF-UHFFFAOYSA-N
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Description

The compound “3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one” is a complex organic molecule that contains several functional groups, including a furan ring, an amino group, a methyl group, and a quinolinone structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, a furan ring attached via a methylene bridge to an amino group, and a methyl group on the 6-position of the quinolinone ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The furan ring, for example, is aromatic and can participate in electrophilic aromatic substitution reactions. The amino group could act as a nucleophile in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the aromatic rings could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Properties

  • Synthesis Processes : The compound 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one can be synthesized through various chemical reactions. For instance, N-(Quinolin-6-yl)furan-2-carboxamide, a related compound, is prepared by coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by further chemical transformations (El’chaninov & Aleksandrov, 2017).

  • Properties and Reactions : These compounds can undergo various electrophilic and nucleophilic substitution reactions, providing a basis for further research and application in different scientific fields.

Photobiological Studies

  • Antiproliferative Activity : Some derivatives of quinolones, like furo and thienoquinolinones, have shown promising results in photobiological studies. They have been synthesized to investigate potential photochemotherapeutic agents with increased antiproliferative activity and decreased toxic side effects (Fossa et al., 2002).

Chemical Transformations and Applications

  • Chemical Transformations : The compound and its related analogs can undergo various chemical transformations, which is fundamental in the development of new materials and drugs. For example, reactions of isatins with uracils and isoxazoles can lead to the synthesis of novel quinoline scaffolds (Poomathi et al., 2015).

  • Antimicrobial and Larvicidal Activities : Quinolinone derivatives have been synthesized and tested for their antibacterial, antifungal, and mosquito larvicidal activities, indicating potential use in combating infectious diseases and pest control (Rajanarendar et al., 2010).

Fluorescence and Sensing Applications

  • Fluorescence Applications : The development of the {M(CO)3}+ core for fluorescence applications, using ligands derived from quinoline and its derivatives, showcases the potential of these compounds in the field of luminescence and optical sensing (Wei et al., 2006).

  • Metal Ion Sensing : Quinoline-based isomers have been used to create fluorescence chemosensors for metal ions like Al3+ and Zn2+, indicating their potential in environmental monitoring and analytical chemistry (Hazra et al., 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methyl-1H-quinolin-2-one” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when working with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals, materials, or chemical reactions .

properties

IUPAC Name

3-[(furan-2-ylmethylamino)methyl]-6-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-4-5-15-12(7-11)8-13(16(19)18-15)9-17-10-14-3-2-6-20-14/h2-8,17H,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWZNZYYPXIWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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